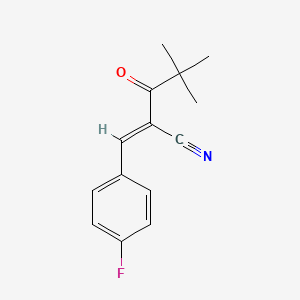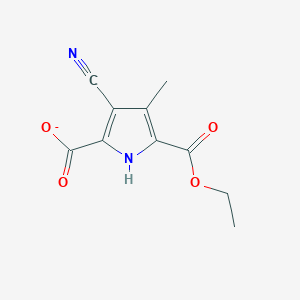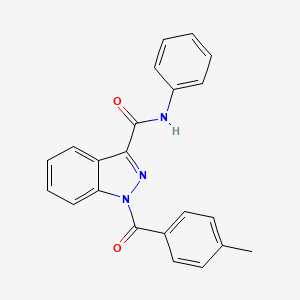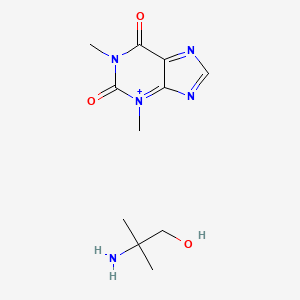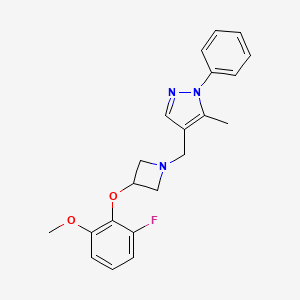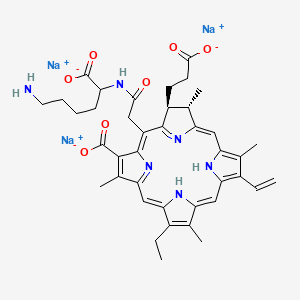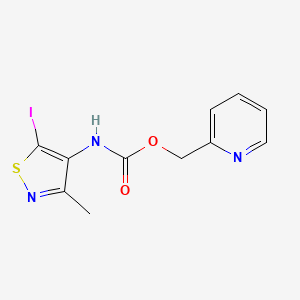
Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate is a synthetic organic compound with a unique structure that combines a pyridine ring, an isothiazole ring, and a carbamate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate typically involves the reaction of pyridin-2-ylmethanol with 5-iodo-3-methylisothiazol-4-yl isocyanate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the iodine atom or the carbamate group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of deiodinated or reduced carbamate derivatives.
Substitution: Formation of substituted isothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridin-2-ylmethyl (5-chloro-3-methylisothiazol-4-yl)carbamate
- Pyridin-2-ylmethyl (5-bromo-3-methylisothiazol-4-yl)carbamate
- Pyridin-2-ylmethyl (5-fluoro-3-methylisothiazol-4-yl)carbamate
Uniqueness
Pyridin-2-ylmethyl (5-iodo-3-methylisothiazol-4-yl)carbamate is unique due to the presence of the iodine atom, which can impart distinct reactivity and biological activity compared to its halogenated analogs. The iodine atom can also serve as a handle for further functionalization, making this compound versatile for various applications.
Eigenschaften
Molekularformel |
C11H10IN3O2S |
|---|---|
Molekulargewicht |
375.19 g/mol |
IUPAC-Name |
pyridin-2-ylmethyl N-(5-iodo-3-methyl-1,2-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C11H10IN3O2S/c1-7-9(10(12)18-15-7)14-11(16)17-6-8-4-2-3-5-13-8/h2-5H,6H2,1H3,(H,14,16) |
InChI-Schlüssel |
BFIDUJQORLCQEL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NSC(=C1NC(=O)OCC2=CC=CC=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-Benzyl-8-chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B15132416.png)
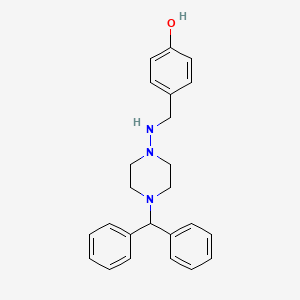
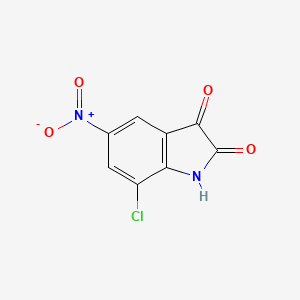
![7-Methylenebicyclo[3.3.1]nonan-3-amine](/img/structure/B15132438.png)
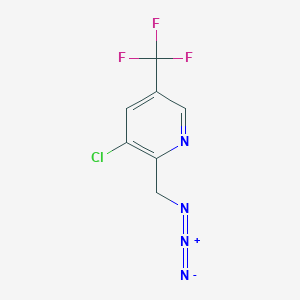
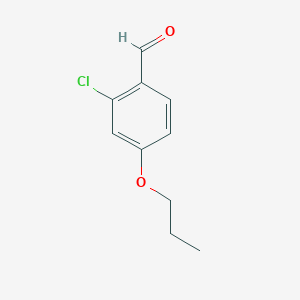
![3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;platinum(2+)](/img/structure/B15132457.png)
